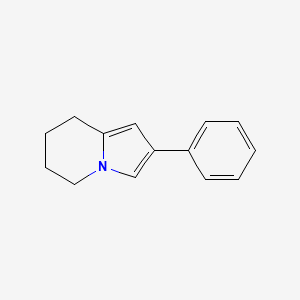
2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline is a member of isoquinolines.
Applications De Recherche Scientifique
Photophysical Properties
- Nanoaggregate Formation and Emission Properties : Some derivatives of 1,3-benzodioxol-based compounds have been synthesized and studied for their nanoaggregate formation in aqueous solutions. These nanoaggregates exhibited aggregation enhanced emission, with their photophysical properties being influenced by π-π stacking and intermolecular interactions (Srivastava, Singh, & Mishra, 2016).
Synthesis and Structural Analysis
- Novel Annulated Dihydroisoquinoline Heterocycles : Research on coupling ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with diazotized anilines has led to the synthesis of novel annulated dihydroisoquinoline heterocycles. These compounds have potential applications in antitumor screening (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).
- Structural Studies Using NMR and X-ray Diffraction : Detailed structural analysis of related 6,7-dimethoxy-3-methyl-3,4-dihydro-2H-1,3-benzothiazines has been conducted using NMR spectroscopy and X-ray diffraction techniques (Kălmăn, Argay, Sohár, Szabó, Fodor, & Bernáth, 1986).
Medicinal Chemistry and Drug Development
- Local Anesthetic Activity and Toxicity Evaluation : Isoquinoline alkaloids, including derivatives similar to the query compound, have been synthesized and evaluated for their local anesthetic activity and toxicity. This study also explored structure-toxicity relationships in these derivatives (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi, & Mamadalieva, 2023).
Receptor Binding and Imaging Applications
- Sigma-2 Receptor Probes : Research into sigma-2 receptor binding properties of certain derivatives has been conducted. These studies are significant for understanding the potential applications of these compounds in tumor imaging and diagnosis (Hou, Tu, Mach, Kung, & Kung, 2006).
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H23NO4/c1-13-16-10-19(23-3)18(22-2)9-15(16)6-7-21(13)11-14-4-5-17-20(8-14)25-12-24-17/h4-5,8-10,13H,6-7,11-12H2,1-3H3 |
Clé InChI |
BSDPQEFENGLTDD-UHFFFAOYSA-N |
SMILES |
CC1C2=CC(=C(C=C2CCN1CC3=CC4=C(C=C3)OCO4)OC)OC |
SMILES canonique |
CC1C2=CC(=C(C=C2CCN1CC3=CC4=C(C=C3)OCO4)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


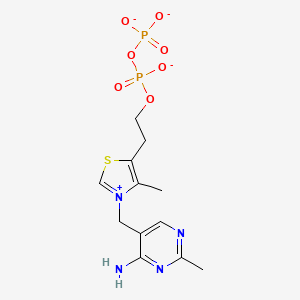
![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)

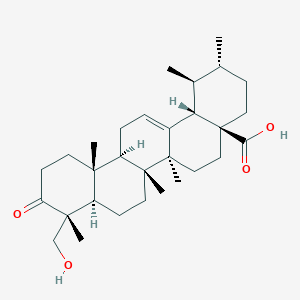
![(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255208.png)

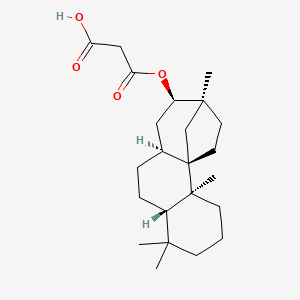
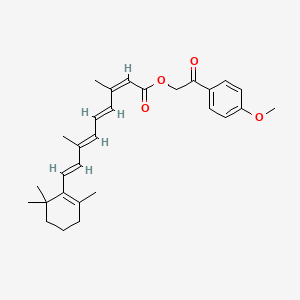
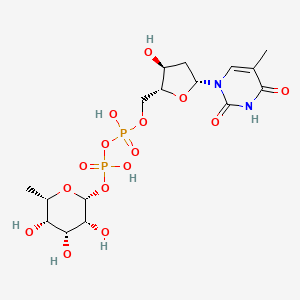
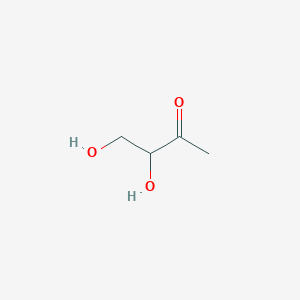
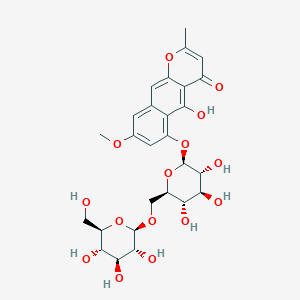
![(2S,8S,9S,10R,13S,14S,17S)-17-Acetyl-2-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1255221.png)

